molecular formula C20H24O3 B12180415 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one

Katalognummer: B12180415
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: HHZWLIVUMJCFEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core chromen structure, followed by the cyclization and functionalization steps. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the positions of the methyl groups and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 8,10,10-trimethyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[c]pyrano[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C20H24O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

12,15,15-trimethyl-10,14-dioxatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one

InChI

InChI=1S/C20H24O3/c1-12-17-13(9-10-20(2,3)23-17)11-16-14-7-5-4-6-8-15(14)19(21)22-18(12)16/h11H,4-10H2,1-3H3

InChI-Schlüssel

HHZWLIVUMJCFEO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CCC(O2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.